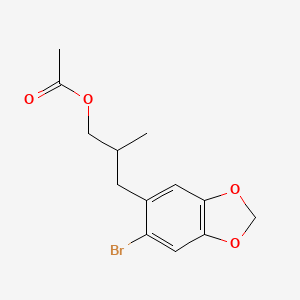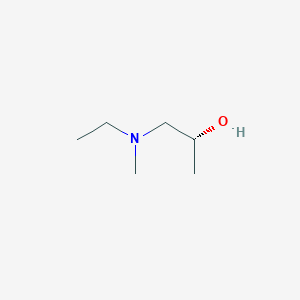
(R)-1-(Ethyl(methyl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Ethyl(methyl)amino)propan-2-ol is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and an ethyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Ethyl(methyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of ®-1-(Ethyl(methyl)amino)propan-2-one using a chiral borane complex can yield the desired alcohol with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Ethyl(methyl)amino)propan-2-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, along with hydrogen gas, to reduce the precursor ketone or aldehyde to the desired alcohol.
化学反応の分析
Types of Reactions
®-1-(Ethyl(methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of ®-1-(Ethyl(methyl)amino)propan-2-one.
Reduction: Formation of ®-1-(Ethyl(methyl)amino)propan-2-amine.
Substitution: Formation of ®-1-(Ethyl(methyl)amino)propan-2-halide.
科学的研究の応用
®-1-(Ethyl(methyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ®-1-(Ethyl(methyl)amino)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- (S)-1-(Ethyl(methyl)amino)propan-2-ol: The enantiomer of the compound with opposite stereochemistry.
- 1-(Ethyl(methyl)amino)propan-2-one: The oxidized form of the compound.
- 1-(Ethyl(methyl)amino)propan-2-amine: The reduced form of the compound.
Uniqueness
®-1-(Ethyl(methyl)amino)propan-2-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and in studies requiring enantiomerically pure compounds.
特性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC名 |
(2R)-1-[ethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)5-6(2)8/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChIキー |
KTGCCYKUJUWNFF-ZCFIWIBFSA-N |
異性体SMILES |
CCN(C)C[C@@H](C)O |
正規SMILES |
CCN(C)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
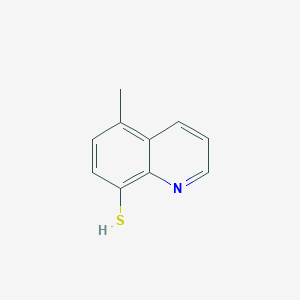

![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)
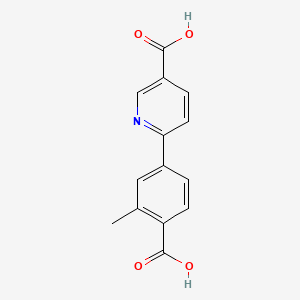
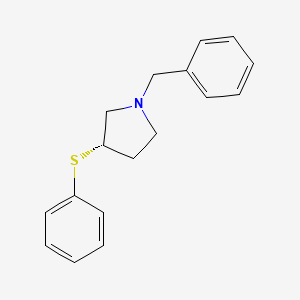

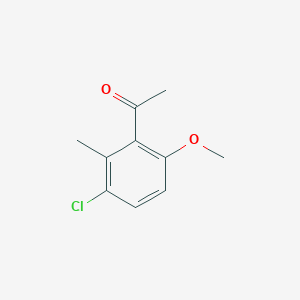
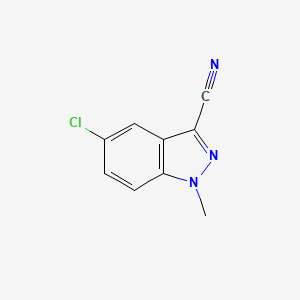
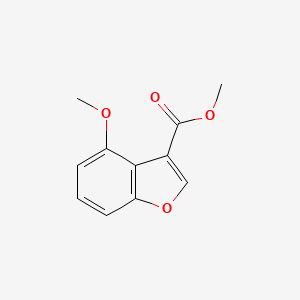
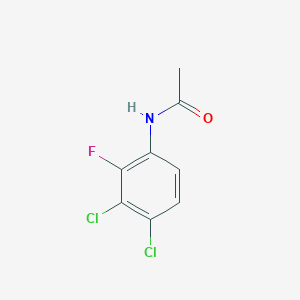
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
